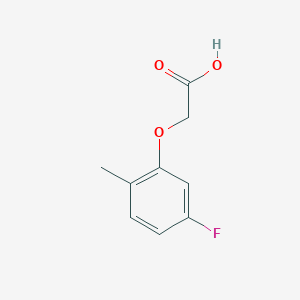

2-(5-Fluoro-2-methylphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-(5-fluoro-2-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H9FO3/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

ICURVDFYTYUCQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Fluoro 2 Methylphenoxy Acetic Acid

Strategies for the Synthesis of the Phenoxyacetic Acid Ether Linkage

The ether bond in 2-(5-Fluoro-2-methylphenoxy)acetic acid is central to its structure and is typically formed through nucleophilic substitution reactions.

The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers, including phenoxyacetic acids. uobabylon.edu.iq This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis of this compound via this method would proceed by the reaction of 5-fluoro-2-methylphenate with a haloacetic acid, typically chloroacetic acid or bromoacetic acid.

The initial step involves the deprotonation of 5-fluoro-2-methylphenol (B1304799) with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide salt. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an SN2 reaction to displace the halide and form the ether linkage. The reaction is typically carried out in a polar solvent and may require heating to proceed at a reasonable rate.

A general procedure for the synthesis of phenoxyacetic acids involves dissolving the haloacetic acid in deionized water, followed by adjustment of the pH to 8-9 with a sodium hydroxide solution to form the sodium haloacetate. jetir.org The corresponding phenol (B47542) is dissolved in a mixture of deionized water and ethanol (B145695) with sodium hydroxide. The sodium haloacetate solution is then added to the phenoxide solution, and the mixture is refluxed for several hours. jetir.org Acidification of the reaction mixture after cooling precipitates the desired phenoxyacetic acid. jetir.org

Table 1: Reactants and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 5-Fluoro-2-methylphenol | Chloroacetic acid | Sodium Hydroxide | Water/Ethanol | Reflux |

An alternative to the Williamson ether synthesis for the formation of the aryl ether bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. chemicalbook.com This method is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of aryl alkyl ethers. In the context of synthesizing this compound, this would involve the coupling of a 5-fluoro-2-methylphenol derivative with a haloacetic acid derivative in the presence of a copper catalyst.

The classical Ullmann reaction often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern variations of the Ullmann reaction utilize catalytic amounts of copper salts, often in combination with ligands, which allows for milder reaction conditions. chemicalbook.com The reaction typically involves a copper(I) salt, such as copper(I) iodide or copper(I) bromide, and a base. The ligand, often a diamine or a phenanthroline derivative, facilitates the catalytic cycle. While historically challenging, recent advancements have significantly improved the scope and practicality of Ullmann-type C-O coupling reactions. researchgate.net

Regioselective Functionalization Techniques for Fluorinated and Methylated Aromatic Precursors

Starting from 2-methylphenol, regioselective fluorination is required. The hydroxyl and methyl groups are both ortho-, para-directing for electrophilic aromatic substitution. To achieve fluorination at the 5-position (para to the hydroxyl group and meta to the methyl group), careful selection of the fluorinating agent and reaction conditions is necessary to overcome the directing influence of the methyl group. Direct fluorination of phenols can be challenging, but methods for the ipso-fluorination of phenols have been developed. jocpr.com

Alternatively, starting from a fluorinated phenol, regioselective methylation can be considered. For example, the methylation of 4-fluorophenol (B42351) would need to be directed to the ortho position relative to the hydroxyl group. Friedel-Crafts alkylation is a common method for methylation of aromatic rings, but it can suffer from issues with regioselectivity and polyalkylation.

Derivatization and Prodrug Strategies for Phenoxyacetic Acid Compounds

The carboxylic acid functional group in this compound provides a convenient handle for derivatization. One important application of such derivatization is the formation of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in vivo. For carboxylic acid-containing drugs, ester and amide prodrugs are common strategies to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability. nih.gov

Ester prodrugs can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. jocpr.com These esters can be designed to be hydrolyzed by esterases in the body, releasing the active carboxylic acid. uobabylon.edu.iq Amide prodrugs are formed by reacting the carboxylic acid with an amine and are generally more stable towards hydrolysis than esters. nih.gov

Table 2: Potential Prodrug Derivatives of this compound

| Prodrug Type | Linkage | Reactant | Potential Advantage |

|---|---|---|---|

| Ethyl Ester | Ester | Ethanol | Increased lipophilicity |

| Glycinamide | Amide | Glycine | Improved solubility |

Green Chemistry Principles and Sustainable Synthesis Routes for Phenoxyacetic Acids

Applying the principles of green chemistry to the synthesis of phenoxyacetic acids aims to reduce the environmental impact of the chemical process. For the Williamson ether synthesis of this compound, several green chemistry principles can be considered.

One key aspect is the choice of solvent. While traditional organic solvents are often used, exploring the use of greener solvents such as water, ethanol, or solvent-free conditions can significantly improve the sustainability of the synthesis. google.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Another principle is the use of catalytic rather than stoichiometric reagents to minimize waste. In the context of copper-catalyzed cross-coupling reactions, the development of highly efficient catalysts that can be used at low loadings is a key area of research. Furthermore, the recovery and reuse of solvents and catalysts can contribute to a more sustainable process. google.com Efforts to develop more sustainable synthesis routes for acetic acid and its derivatives are ongoing, with a focus on using renewable feedstocks and reducing energy consumption. nih.gov

Advanced Structural Characterization and Analytical Methodologies for 2 5 Fluoro 2 Methylphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-(5-Fluoro-2-methylphenoxy)acetic acid, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The presence of the fluorine atom will introduce characteristic splitting patterns (coupling) for the adjacent aromatic protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | ~10-12 | Singlet (broad) | - |

| Ar-H (position 6) | ~6.8 | Doublet | ~8-9 |

| Ar-H (position 4) | ~6.7 | Doublet of doublets | J(H-H) ~8-9, J(H-F) ~8-10 |

| Ar-H (position 3) | ~6.6 | Doublet of doublets | J(H-H) ~8-9, J(H-F) ~4-5 |

| -OCH₂- | ~4.6 | Singlet | - |

| -CH₃ | ~2.2 | Singlet | - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF).

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | ~175 | - |

| C-F (C5) | ~160 | ~240 (¹JCF) |

| C-O (C2) | ~155 | ~2 (³JCF) |

| C-CH₃ (C1) | ~130 | ~3 (⁴JCF) |

| C-H (C6) | ~115 | ~8 (³JCF) |

| C-H (C3) | ~112 | ~25 (²JCF) |

| C-H (C4) | ~110 | ~23 (²JCF) |

| -OCH₂- | ~65 | - |

| -CH₃ | ~16 | - |

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom at the C5 position. This signal will be split by the neighboring aromatic protons (H4 and H6).

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | ~ -110 to -120 | Triplet of doublets or complex multiplet | J(F-H4) ~8-10, J(F-H6) ~4-5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the aromatic protons on the phenyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. For example, it would link the methylene proton signal to the methylene carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₉FO₃), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group (-COOH), resulting in a significant fragment.

Cleavage of the ether bond, leading to fragments corresponding to the fluoromethylphenol moiety and the acetic acid side chain.

A McLafferty rearrangement is also a possibility, which is a characteristic fragmentation of carboxylic acids.

Predicted Key MS Fragments:

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |

| 184 | [M]⁺ (Molecular ion) |

| 126 | [M - CH₂COOH]⁺ |

| 107 | [M - COOH - H₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1730 | C=O stretch | Carboxylic acid |

| 1200-1300 | C-O stretch | Ether and Carboxylic acid |

| 1100-1200 | C-F stretch | Aryl fluoride |

| 2900-3000 | C-H stretch | Methyl and Methylene |

| 1500-1600 | C=C stretch | Aromatic ring |

This comprehensive analytical approach, combining various NMR techniques, HRMS, and IR spectroscopy, allows for a definitive structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be inferred from the crystallographic data of analogous compounds, such as 2-(4-fluorophenoxy)acetic acid and (2-Methylphenoxy)acetic acid. eurjchem.comresearchgate.net These studies provide a framework for understanding the likely molecular packing and intermolecular interactions.

Typically, phenoxyacetic acid derivatives crystallize in monoclinic systems. eurjchem.comresearchgate.net For instance, 2-(4-fluorophenoxy)acetic acid crystallizes in the P21/c space group. eurjchem.com A defining feature of the crystal structure of these carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two adjacent molecules. eurjchem.comresearchgate.netresearchgate.net This robust hydrogen-bonding motif is a dominant factor in the supramolecular assembly of these compounds in the solid state. Further stabilization of the crystal lattice is often achieved through weaker intermolecular interactions, such as C-H···O and C-H···π interactions. The presence of the fluorine atom in this compound may also introduce C-H···F interactions, further influencing the crystal packing.

Table 1: Representative Crystallographic Data for Analogous Phenoxyacetic Acid Compounds

| Parameter | 2-(4-fluorophenoxy) acetic acid eurjchem.com | (2-Methylphenoxy)acetic acid researchgate.netresearchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 13.3087(17) | 5.1062 (5) |

| b (Å) | 4.9912(6) | 22.352 (2) |

| c (Å) | 11.6018(15) | 7.4014 (9) |

| β (°) ** | 104.171(4) | 108.235 (5) |

| Volume (ų) ** | 747.21(16) | 802.33 (14) |

| Z | 4 | 4 |

Chromatographic Purity Assessment and Isomer Separation Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from potential positional isomers that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of phenoxyacetic acids. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.

A typical RP-HPLC method would employ a C18 stationary phase, which provides excellent separation based on the hydrophobicity of the analytes. tandfonline.comtandfonline.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with the addition of an acid modifier like formic acid or phosphoric acid. sielc.comnih.gov The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention. nih.gov Detection is commonly achieved using a UV detector, as the aromatic ring of the phenoxyacetic acid structure provides strong chromophores.

The separation of positional isomers of fluorinated aromatic carboxylic acids can be challenging but is achievable with careful optimization of the mobile phase composition and gradient. tandfonline.comtandfonline.com The use of high-resolution columns with smaller particle sizes can also enhance the separation efficiency. sielc.com

Table 2: Typical HPLC Parameters for the Analysis of Phenoxyacetic Acids

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid) |

| Detection | UV-Vis Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of this compound. However, due to the low volatility and high polarity of the carboxylic acid group, derivatization is a mandatory step prior to GC analysis. nih.govnih.govcolostate.edu

The most common derivatization strategy for phenoxyacetic acids is esterification, which converts the carboxylic acid into a more volatile ester. nih.gov Methylation, to form the methyl ester, is a widely used approach. nih.gov Reagents such as diazomethane (B1218177) or methanol with an acid catalyst (e.g., sulfuric acid or boron trifluoride) can be employed for this purpose. nih.govusgs.gov Another approach is pentafluorobenzylation, which can enhance sensitivity, particularly with an electron-capture detector (ECD). nih.gov

The derivatized analyte is then separated on a GC column, typically a nonpolar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. The mass spectrometer serves as a highly selective detector, providing structural information based on the fragmentation pattern of the analyte.

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation Studies

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. nih.gov The collision cross section (CCS) is a key parameter derived from IM-MS experiments and represents the effective area of the ion that is presented to a buffer gas. nih.gov

Structure Activity Relationship Sar Studies and Ligand Design for Phenoxyacetic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity and Receptor Binding Affinity

The introduction of a fluorine atom into a phenoxyacetic acid scaffold can significantly modulate its biological activity and binding affinity for various receptors. While direct studies on 2-(5-Fluoro-2-methylphenoxy)acetic acid are limited, the effects of fluorine substitution can be inferred from research on related compounds.

In the context of G protein-coupled receptors, such as GPR120, which are targets for metabolic diseases, fluorine substitution has been shown to influence agonist activity. A study on phenoxyacetic acid derivatives as GPR120 agonists revealed that the introduction of a fluorine atom at the 2-position of the phenoxy ring led to a decrease in agonistic activity compared to the unsubstituted analog. nih.gov This suggests that for this particular target, the electron-withdrawing nature and steric properties of fluorine in that position are detrimental to productive receptor interaction.

The strategic placement of fluorine can, however, be beneficial in other contexts. Fluorine's high electronegativity can alter the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH and thereby affecting its ability to interact with binding site residues. It can also form hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity. Furthermore, the replacement of a hydrogen atom with fluorine can block metabolic pathways, increasing the compound's in vivo stability and duration of action.

The following table, adapted from a study on GPR120 agonists, illustrates the impact of substitutions on the phenoxyacetic acid core. nih.gov

| Compound | Structure | GPR120 Agonistic Activity (EC50, μM) |

| 5f | 2-(Phenoxy)acetic acid derivative | 0.85 |

| 6f | 2-(2-Methylphenoxy)acetic acid derivative | 0.21 |

| 7f | 2-(2-Fluorophenoxy)acetic acid derivative | 1.12 |

Role of Methyl Group Position and Stereochemistry in Modulating Efficacy and Selectivity

The position of a methyl group on the phenoxy ring of phenoxyacetic acid derivatives is a key determinant of their efficacy and selectivity for biological targets. The ortho-methyl group (at the 2-position) in this compound plays a significant role in defining the molecule's conformational preferences and its interaction with receptor binding pockets.

In studies of phenoxyacetic acids as GPR120 agonists, the introduction of a methyl group at the ortho-position of the phenoxy ring resulted in a significant improvement in agonistic activity. nih.gov For instance, the 2-methylphenoxyacetic acid derivative (Compound 6f ) displayed a four-fold increase in potency compared to the unsubstituted analog (Compound 5f ). nih.gov This enhancement suggests that the methyl group may induce a favorable conformation for receptor binding or engage in beneficial hydrophobic interactions within the binding site.

The stereochemistry of substituents can also be a critical factor, particularly when chiral centers are present. For chiral phenoxyacetic acid analogues acting as peroxisome proliferator-activated receptor (PPAR) agonists, the S isomers were generally found to be more active than the corresponding R isomers. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule in achieving optimal interaction with the chiral environment of a receptor binding site.

The data below, from the aforementioned GPR120 agonist study, demonstrates the positive influence of an ortho-methyl group. nih.gov

| Compound | Structure | GPR120 Agonistic Activity (EC50, μM) |

| 5f | 2-(Phenoxy)acetic acid derivative | 0.85 |

| 6f | 2-(2-Methylphenoxy)acetic acid derivative | 0.21 |

Comparative SAR Analysis with Related Halogenated Phenoxyacetic Acids (e.g., Chlorinated Analogs)

A comparative analysis of the structure-activity relationships of fluorinated phenoxyacetic acids with their chlorinated counterparts reveals important differences in their biological effects, which can be attributed to the distinct properties of fluorine and chlorine.

In the field of herbicides, where phenoxyacetic acids are widely used, the nature and position of halogen substituents are crucial for activity and selectivity. For example, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, a compound with a 4-chloro-2-methyl-phenoxy moiety (Compound IIr ) was found to possess high and broad-spectrum herbicidal activity. nih.gov This suggests that the combination of a halogen at the para-position and a methyl group at the ortho-position is favorable for this type of biological activity.

The following table presents herbicidal activity data for a related chlorinated phenoxyacetic acid derivative. nih.gov

| Compound | Structure | Herbicidal Activity (% Inhibition at 75 g ai/ha) |

| IIr | 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one | 70-100% against broadleaf weeds |

Rational Design Principles for Enhancing Target Specificity and Potency

The rational design of phenoxyacetic acid derivatives to enhance target specificity and potency involves a multi-faceted approach that considers the physicochemical properties of the substituents and their spatial arrangement. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

A key principle is the strategic use of substituents to modulate lipophilicity, electronic character, and steric profile. For instance, in the development of agonists for nuclear receptors like PPARs, the steric bulk of substituents on the phenoxy ring has been shown to be a critical factor influencing activity. nih.gov

Another important aspect of rational design is the consideration of the molecule's conformational flexibility. Introducing rigid structural elements or groups that favor a specific conformation can pre-organize the ligand for optimal binding to its target, thereby increasing potency and selectivity. This can be achieved through the introduction of cyclic structures or bulky groups that restrict bond rotation.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can predict how different substitutions on the phenoxyacetic acid scaffold will affect binding affinity and activity, thus guiding the synthesis of more potent and selective compounds.

Conformational Preferences and Their Influence on Biological Interactions

The biological activity of this compound is intrinsically linked to its conformational preferences. The molecule's three-dimensional shape determines how well it fits into the binding site of a target protein and the nature of the intermolecular interactions it can form.

The ortho-methyl group in this compound is expected to exert a significant influence on the preferred conformation by sterically hindering the rotation around the aryl-oxygen bond. This can favor a non-planar arrangement between the phenoxy ring and the acetic acid side chain, which may be the bioactive conformation for certain receptors.

Environmental Fate, Degradation, and Ecological Considerations of Phenoxyacetic Acid Compounds

Environmental Persistence and Transport Pathways in Soil and Aquatic Ecosystems

Phenoxyacetic acid herbicides are recognized for their high solubility in water and weak adsorption to soil particles, particularly in soils with low organic matter content. nih.govresearchgate.net This characteristic enhances their mobility, creating a potential for leaching into groundwater and transport to surface waters. nih.govmdpi.com The persistence and movement of these compounds are influenced by a combination of factors including soil composition, pH, organic matter content, and climatic conditions. mdpi.com

Generally, phenoxyacetic acids are considered to have a relatively low persistence in the environment due to their susceptibility to microbial degradation. researchgate.net However, their mobility can lead to their presence in various environmental compartments before degradation occurs. mdpi.com As weak acids, their form in the environment is pH-dependent; in most soils with a pH between 5 and 8, they exist as anionic species which are less readily adsorbed. mdpi.com

Table 1: General Environmental Characteristics of Phenoxyacetic Acid Herbicides

| Property | General Characteristic for Phenoxyacetic Acids | Implication for Environmental Transport |

|---|---|---|

| Water Solubility | High | Increased potential for runoff into surface waters and leaching into groundwater. nih.gov |

| Soil Adsorption | Weak, especially in low organic matter soils | High mobility within the soil profile. researchgate.netmdpi.com |

| Acidity (pKa) | Weak acids | Predominantly in anionic form at typical environmental pH, reducing adsorption. mdpi.com |

| Volatility | Varies by formulation (esters are more volatile) | Potential for atmospheric transport and subsequent deposition. mdpi.com |

Biodegradation and Biotransformation Processes in Microcosms and Environmental Matrices

The primary mechanism for the dissipation of phenoxyacetic acid herbicides from the environment is microbial degradation. nih.gov This process is highly dependent on the presence of competent microorganisms and favorable environmental conditions such as oxygen levels, pH, and temperature. researchgate.netprakritimitrango.comprakritimitrango.com

Under aerobic conditions, the biodegradation of phenoxyacetic acids can be rapid. nih.gov Studies using microcosm techniques with compounds like MCPA, dichlorprop, and mecoprop have shown that under microbially active aerobic conditions, concentrations can be reduced to below detection limits within a couple of weeks. nih.gov The degradation process often involves the cleavage of the ether bond, followed by the hydroxylation of the aromatic ring. For example, the degradation of phenoxyacetic acid can be facilitated by the transfer of genes like tfdA, which encodes a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, expanding the catabolic range of soil bacteria. nih.gov This suggests that microbial communities can adapt to degrade these compounds. The initial step in the aerobic degradation of many phenoxy herbicides is the formation of the corresponding chlorophenol. nih.gov

In contrast to aerobic conditions, the degradation of phenoxyacetic acid herbicides is significantly slower or even non-existent under anaerobic conditions. nih.govresearchgate.net In experiments lasting over 100 days, no discernible degradation of MCPA, dichlorprop, and mecoprop was observed in the absence of oxygen. nih.gov This has important implications for environments where anaerobic conditions prevail, such as in certain landfill leachates or deeper layers of soil and sediment, where the persistence of these compounds could be prolonged. nih.gov

Many phenoxyacetic acid herbicides, such as mecoprop and dichlorprop, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms called enantiomers. wikipedia.org Typically, only one of these enantiomers, the (R)-isomer, exhibits significant herbicidal activity. wikipedia.org Research has shown that microbial degradation can be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. nih.gov This can lead to a shift in the enantiomeric ratio of the herbicide in the environment over time.

Photodegradation and Chemical Degradation Mechanisms in the Environment

In addition to biodegradation, photodegradation can contribute to the breakdown of phenoxyacetic acids, particularly in shallow, sunlit waters. nih.govresearchgate.net The efficiency of this process depends on the specific compound and the presence of other substances in the water that can act as photosensitizers. researchgate.net Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, have been shown to effectively degrade these herbicides in water treatment scenarios. researchgate.netmdpi.com Ozonation is another chemical degradation method that can break down phenoxyacetic acid in aqueous solutions, forming intermediates such as phenyl formate, salicylic acid, and phenol (B47542) before eventual mineralization. researchgate.net

Occurrence and Distribution in Environmental Samples

Due to their widespread use and mobility, phenoxyacetic acid herbicides are frequently detected in environmental monitoring studies. nih.govnih.gov They are commonly found in surface and groundwater, particularly in agricultural regions. nih.govnih.gov For instance, monitoring in European rivers has detected compounds like 2,4-D and mecoprop in a significant percentage of samples, with concentrations sometimes exceeding regulatory limits. nih.gov The highest concentrations are typically found in soil, air, and surface water near areas of application. nih.gov

Table 2: Common Phenoxyacetic Acid Herbicides and Their Metabolites Detected in the Environment

| Compound | Common Use | Frequently Detected Metabolite(s) | Environmental Compartment(s) |

|---|---|---|---|

| MCPA | Selective herbicide for broadleaf weeds in cereals and grasslands. nih.gov | 4-chloro-2-methylphenol | Surface water, groundwater, soil. nih.gov |

| 2,4-D | Selective herbicide for broadleaf weeds in various crops and turf. nih.gov | 2,4-dichlorophenol | Surface water, groundwater, soil, air. nih.govnih.gov |

| Mecoprop (MCPP) | Control of broadleaf weeds in cereals and turf. nih.gov | Chlorophenol derivatives | Surface water, groundwater. nih.gov |

| Dichlorprop (2,4-DP) | Post-emergence control of broadleaf weeds. nih.gov | Chlorophenol derivatives | Surface water, groundwater. nih.gov |

Bioaccumulation and Bioconcentration Potential in Ecological Receptors

The potential for a chemical substance to accumulate in living organisms, a process known as bioaccumulation, is a critical aspect of its environmental risk assessment. This is particularly true for compounds like phenoxyacetic acids, which are widely used and can therefore be present in various environmental compartments. Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. A related concept, bioconcentration, refers specifically to the uptake of a substance from water. The Bioconcentration Factor (BCF) is a key metric used to quantify this potential, representing the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.

Physicochemical Properties and Predicted Bioaccumulation

A key determinant of a compound's bioaccumulation potential is its lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). Compounds with higher Log Kow values tend to be more soluble in lipids and are therefore more likely to accumulate in the fatty tissues of organisms.

To estimate the bioaccumulation potential of 2-(5-Fluoro-2-methylphenoxy)acetic acid, its Log Kow value was predicted using quantitative structure-activity relationship (QSAR) models. Based on its chemical structure, the predicted Log Kow for this compound is approximately 2.9.

This predicted Log Kow value can be used to estimate the Bioconcentration Factor (BCF) using established regression equations. For instance, a common QSAR equation for estimating BCF in fish is:

log10(BCF) = 0.85 * Log Kow - 0.70

Using the predicted Log Kow of 2.9, the estimated BCF for this compound would be approximately 58 L/kg.

Table 7.5.1: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Implication for Bioaccumulation |

| Log Kow | 2.9 | Moderate lipophilicity |

| Estimated BCF (fish) | 58 L/kg | Low bioaccumulation potential |

Note: The BCF value is an estimation based on a QSAR model and should be interpreted with caution in the absence of experimental data.

Evidence from Structurally Similar Compounds

Further insight into the bioaccumulation potential of this compound can be gained by examining data for structurally related phenoxyacetic acid herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).

MCPA: Studies on MCPA have consistently shown a low potential for bioaccumulation in aquatic organisms. The Log Kow for MCPA is reported to be 2.77 at pH 7. Experimentally derived BCF values for MCPA in fish are generally low, often below 10 L/kg. For example, in common carp, the BCF for MCPA has been reported to be less than 1.

2,4-D: Similarly, 2,4-D exhibits a low tendency to bioconcentrate in aquatic life. The Log Kow for 2,4-D is 2.81. Measured BCF values for 2,4-D in various fish species are consistently low, typically ranging from 1 to 10 L/kg.

The low BCF values for both MCPA and 2,4-D are in line with the estimated BCF for this compound, suggesting that this class of compounds generally does not bioaccumulate to a significant extent in aquatic organisms.

Table 7.5.2: Bioaccumulation Data for Structurally Similar Phenoxyacetic Acid Compounds

| Compound | Log Kow | Organism | Experimental BCF (L/kg) | Bioaccumulation Potential |

| MCPA | 2.77 | Fish (Common Carp) | < 1 | Low |

| 2,4-D | 2.81 | Fish (Various species) | 1 - 10 | Low |

Role of Metabolism in Mitigating Bioaccumulation

The low bioaccumulation potential of phenoxyacetic acids is not solely dependent on their physicochemical properties but is also significantly influenced by the ability of organisms to metabolize and eliminate these compounds. Fish and other aquatic organisms possess enzymatic systems, such as cytochrome P450 monooxygenases and various conjugating enzymes, that can transform foreign compounds into more water-soluble metabolites, which are then more easily excreted.

For phenoxyacetic acid herbicides, metabolic pathways in fish have been shown to involve hydroxylation of the aromatic ring and conjugation with molecules such as glucuronic acid or sulfate. These metabolic transformations increase the polarity of the parent compound, thereby facilitating its elimination from the body and reducing its potential to accumulate in tissues. While specific metabolic studies on this compound in fish are lacking, it is reasonable to assume that it would be susceptible to similar metabolic processes due to its structural similarity to other phenoxyacetic acids.

Emerging Research Directions and Advanced Applications

Development of Novel Analogs with Enhanced Selectivity and Potency

The core structure of 2-(5-Fluoro-2-methylphenoxy)acetic acid, a member of the phenoxyacetic acid class, serves as a versatile scaffold for the development of new therapeutic agents. Researchers are actively synthesizing and evaluating novel analogs with the aim of enhancing their selectivity and potency for a variety of biological targets. While specific research on analogs of this compound is still emerging, extensive studies on related phenoxyacetic acid derivatives have demonstrated significant potential in several therapeutic areas.

One promising area of investigation is the development of anti-mycobacterial agents. By modifying the phenoxyacetic acid backbone, scientists have created derivatives that show activity against Mycobacterium tuberculosis. Furthermore, the structural framework of phenoxyacetic acid has been instrumental in designing selective inhibitors of cyclooxygenase-2 (COX-2), which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Another significant avenue of research is the development of free fatty acid receptor 1 (FFA1) agonists based on the phenoxyacetic acid scaffold, which holds promise for the treatment of type 2 diabetes. These studies on related compounds pave the way for the future development of potent and selective analogs of this compound for a range of diseases.

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Exploration of Phenoxyacetic Acid Scaffolds for Uncharted Biological Targets

The versatile structure of the phenoxyacetic acid scaffold, including that of this compound, has prompted investigations into its potential against a range of previously unexplored biological targets. This expansion into new therapeutic areas could lead to the development of first-in-class medicines for various diseases.

Recent studies have explored the antiviral properties of phenoxyacetic acid derivatives. Although the specific compounds tested did not exhibit significant antiviral activity in initial screenings, the research highlights the interest in this chemical class for combating viral infections. tandfonline.comnih.govresearchgate.netresearchgate.net Further modifications to the phenoxyacetic acid structure could lead to the discovery of potent antiviral agents.

Another area of growing interest is the potential for phenoxyacetic acid derivatives to address neurodegenerative diseases. researchgate.netmdpi.com The neuroprotective effects of various phenolic compounds are well-documented, and researchers are now investigating whether phenoxyacetic acid analogs can offer therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease. researchgate.netmdpi.com The ability of these compounds to modulate cellular processes and protect against neuronal damage is a key focus of this research. The exploration of these uncharted biological targets could unlock new and valuable applications for this compound and its related compounds.

Advanced Materials Science Applications Incorporating Phenoxyacetic Acid Moieties

The unique chemical properties of phenoxyacetic acid moieties are being leveraged in the field of materials science to create novel functional materials with a wide range of applications. The ability of the carboxylic acid group to be functionalized allows for the incorporation of these molecules into larger structures, imparting specific properties to the resulting materials.

One notable application is the development of functionalized nanoparticles. Carboxylic acid groups on the surface of nanoparticles can be used to conjugate molecules such as proteins and peptides. imagionbiosystems.com This technology has potential applications in drug delivery, where nanoparticles can be used to transport therapeutic agents to specific targets within the body. nih.govnih.gov The phenoxyacetic acid moiety can be used to functionalize the surface of nanoparticles, creating a platform for attaching various bioactive molecules. nih.govnih.gov

Another exciting area of research is the use of phenoxyacetic acid derivatives in the development of liquid crystals. mdpi.combeilstein-journals.orgmdpi.comwhiterose.ac.uk The rigid structure of the phenyl ring combined with the flexible acetic acid chain makes these molecules suitable candidates for forming liquid crystalline phases. By modifying the substituents on the phenyl ring, researchers can tune the properties of the liquid crystals, leading to the development of new materials for displays and other optical applications.

Sustainable Manufacturing and Waste Reduction Strategies for Phenoxyacetic Acid Production

In line with the growing emphasis on green chemistry and sustainable industrial processes, researchers are exploring innovative methods for the production of phenoxyacetic acids that minimize environmental impact and reduce waste. These strategies aim to improve the efficiency and safety of the manufacturing process while adhering to the principles of a circular economy. researchgate.netcrop.zonecabidigitallibrary.orgresearchgate.net

One promising approach is the adoption of flow chemistry. enantia.commdpi.comnih.govthalesnano.com This technique involves carrying out chemical reactions in a continuous stream rather than in a traditional batch reactor. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. enantia.comnih.gov The use of flow chemistry can lead to higher yields and purity, while also reducing energy consumption and waste generation in the synthesis of phenoxyacetic acid derivatives. thalesnano.com

Biocatalysis is another sustainable strategy being explored for the synthesis of phenoxyacetic acids. nih.gov This approach utilizes enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. Biocatalysis can reduce the need for harsh reagents and solvents, leading to a more environmentally friendly manufacturing process.

Furthermore, the principles of a circular economy are being applied to the production of chemicals, including those used in agriculture. researchgate.netcrop.zonecabidigitallibrary.orgresearchgate.netfrontiersin.org This involves designing processes that minimize waste and maximize the reuse and recycling of materials. For example, methods are being developed to recycle solvents and reduce wastewater discharge during the synthesis of phenoxyacetic acid derivatives. google.com By embracing these sustainable manufacturing and waste reduction strategies, the chemical industry can minimize its environmental footprint while continuing to produce valuable compounds like this compound.

Q & A

Q. How can 2-(5-Fluoro-2-methylphenoxy)acetic acid be synthesized with regioselective control?

Regioselective synthesis is achieved via bromination of precursor molecules. For example, bromination of 4-methoxyphenylacetic acid in acetic acid introduces substituents at specific positions, guided by electron-donating/withdrawing effects. The fluorine and methyl groups influence reactivity, with bromine preferentially attacking the para position relative to electron-withdrawing substituents . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products.

Q. What are the recommended solvents and storage conditions for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Storage at room temperature (RT) in airtight containers under inert gas (e.g., N₂) prevents degradation. Avoid moisture, as hydrolysis of the acetic acid moiety may occur .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic and acetic acid protons .

- HPLC-MS : Quantifies purity (>97%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the fluorine substituent influence nucleophilic substitution reactions in this compound?

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic attack at ortho/para positions. For example, under basic conditions, the fluorine can be displaced by amines or thiols, forming derivatives like 2-(5-amino-2-methylphenoxy)acetic acid. Kinetic studies show that reaction rates depend on solvent polarity and leaving-group ability (e.g., F⁻ vs. Cl⁻) .

Q. What intermolecular interactions dominate its crystallographic packing?

X-ray diffraction reveals centrosymmetric hydrogen-bonded dimers via carboxylic acid O-H···O interactions (R₂²(8) motif). The methoxy and methyl groups contribute to van der Waals stacking, with dihedral angles between the phenyl and acetic acid moieties averaging 78° . These interactions impact solubility and melting point.

Q. How can computational modeling predict its biological activity?

Density Functional Theory (DFT) calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking studies suggest affinity for enzymes like cyclooxygenase (COX-2), where the acetic acid group mimics aspirin’s binding mode. ADMET predictions (e.g., LogP ~1.8) indicate moderate blood-brain barrier permeability .

Q. How do contradictory data on reaction yields arise in fluorinated analog synthesis?

Discrepancies often stem from:

Q. What strategies optimize its detection in environmental samples via LC-MS/MS?

- Ionization : Negative electrospray ionization (ESI⁻) enhances sensitivity for the deprotonated carboxylic acid ([M-H]⁻).

- Fragmentation : Collision-induced dissociation (CID) generates diagnostic ions (e.g., m/z 121 for the fluorophenyl fragment).

- Matrix effects : Solid-phase extraction (SPE) with C18 cartridges minimizes interference from humic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.